molecular formula C14H14O3 B14222280 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one CAS No. 819884-01-0

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one

Cat. No.: B14222280
CAS No.: 819884-01-0
M. Wt: 230.26 g/mol
InChI Key: YESURMWYVATJKB-UHFFFAOYSA-N
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Description

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one is a complex organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a cyclohepta[b]furan ring system with a 3-methylbutanoyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a metal-free one-flask synthesis approach can be employed, which integrates cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in one step . This method is advantageous due to its efficiency, mild reaction conditions, and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one is unique due to its cyclohepta[b]furan ring system and the presence of a 3-methylbutanoyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other furan derivatives.

Properties

CAS No.

819884-01-0

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3-(3-methylbutanoyl)cyclohepta[b]furan-2-one

InChI

InChI=1S/C14H14O3/c1-9(2)8-11(15)13-10-6-4-3-5-7-12(10)17-14(13)16/h3-7,9H,8H2,1-2H3

InChI Key

YESURMWYVATJKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C2C=CC=CC=C2OC1=O

Origin of Product

United States

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